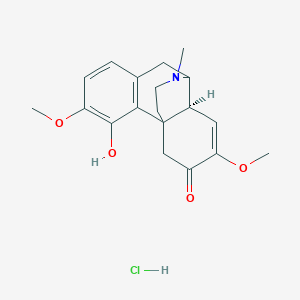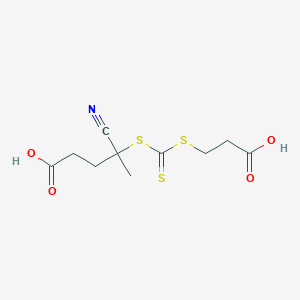
N,O-Dibenzyl-L-serine methyl ester hydrochloride (Bzl-L-Ser(Bzl)-OMe.HCl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,O-Dibenzyl-L-serine methyl ester hydrochloride (Bzl-L-Ser(Bzl)-OMe.HCl) is an organic compound that is used in scientific research. It is a derivative of the amino acid L-serine, and it has been studied for its potential applications in biochemistry and physiology. HCl, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and potential future directions for research.
Scientific Research Applications
Bzl-L-Ser(Bzl)-OMe.HCl has been studied for its potential applications in biochemistry and physiology. It has been used as a tool to study enzyme kinetics, as well as to study the structure and function of proteins. It has also been used to study the mechanisms of signal transduction, and to study the metabolism of amino acids.
Mechanism of Action
The mechanism of action of Bzl-L-Ser(Bzl)-OMe.HCl is not fully understood. However, it is believed that Bzl-L-Ser(Bzl)-OMe.HCl binds to proteins, and this binding alters the structure and function of the proteins. This binding is believed to be reversible, and it is thought to be mediated by hydrogen bonding.
Biochemical and Physiological Effects
Bzl-L-Ser(Bzl)-OMe.HCl has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of enzymes, including proteases and kinases. It has also been shown to inhibit the activity of transporters, and it has been found to have an effect on the metabolism of amino acids.
Advantages and Limitations for Lab Experiments
Bzl-L-Ser(Bzl)-OMe.HCl has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. It is also non-toxic, and it has been found to be effective at low concentrations. However, it is not very soluble in organic solvents, and it has a low solubility in water.
Future Directions
There are several potential future directions for research on Bzl-L-Ser(Bzl)-OMe.HCl. For example, further research could be done to better understand its mechanism of action, and to determine its effects on other biochemical and physiological processes. Additionally, research could be done to develop new methods for synthesizing Bzl-L-Ser(Bzl)-OMe.HCl, as well as to improve its solubility in organic solvents. Finally, research could be done to develop new applications for Bzl-L-Ser(Bzl)-OMe.HCl, such as in drug discovery and development.
Synthesis Methods
Bzl-L-Ser(Bzl)-OMe.HCl is synthesized from L-serine and dibenzylchloride. The reaction is carried out in anhydrous dimethylformamide (DMF) at room temperature. First, L-serine is dissolved in anhydrous DMF, and then dibenzylchloride is added dropwise to the solution. The reaction mixture is stirred for 1-2 hours and then the product is isolated by filtration. The product is then washed with methanol and dried to give Bzl-L-Ser(Bzl)-OMe.HCl as a white solid.
properties
IUPAC Name |
methyl (2S)-2-(benzylamino)-3-phenylmethoxypropanoate;oxalic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3.C2H2O4.ClH/c1-21-18(20)17(19-12-15-8-4-2-5-9-15)14-22-13-16-10-6-3-7-11-16;3-1(4)2(5)6;/h2-11,17,19H,12-14H2,1H3;(H,3,4)(H,5,6);1H/t17-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQLQCGHSGNXBS-RMRYJAPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(COCC1=CC=CC=C1)NCC2=CC=CC=C2.C(=O)(C(=O)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](COCC1=CC=CC=C1)NCC2=CC=CC=C2.C(=O)(C(=O)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-Methylpyrimidin-4-yl)methyl]propan-2-amine dihydrochloride propan-2-ol](/img/structure/B6308455.png)





![rac-(1S,6R)-9-Methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride; 95%](/img/structure/B6308500.png)
![2,16-Dioxatetracyclo[11.2.1.0>3,12>.0>6,11>]hexadeca-3(12),4,6(11),7,9-pentaene](/img/structure/B6308503.png)
amido}(p-cymene)(pyridine)ruthenium(II) B(C6F5)4, 97%,](/img/structure/B6308518.png)
amido}(p-cymene)ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6308525.png)


![3-Phenyl-1H-inden-1-ylidene[bis(i-butylphoban)]ruthenium(II) dichloride](/img/structure/B6308553.png)